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Cat. No.: B606230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1)

lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Its high selectivity makes it a

promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by

reducing androgen levels while minimizing effects on corticosteroid production.[1] This guide

provides a comprehensive overview of the chemical structure, synthesis, and mechanism of

action of BMS-351, along with detailed experimental protocols for its synthesis and biological

evaluation.

Chemical Structure and Properties
BMS-351, identified as compound 18 in its discovery publication, possesses a pyridyl biaryl

benzimidazole core structure.[1]
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Property Value Reference

IUPAC Name

4-(4-methylpyridin-3-yl)-1-

(2,2,2-trifluoroethyl)-1H-

benzo[d]imidazole

N/A

CAS Number 1370001-71-0 [2]

Molecular Formula C₁₅H₁₂F₃N₃ [2]

Molecular Weight 291.27 g/mol [2]

Synthesis of BMS-351
While the seminal paper by Huang et al. outlines the discovery of BMS-351, it does not provide

a detailed experimental protocol for its synthesis.[1] Based on established methodologies for

the synthesis of substituted benzimidazoles, a plausible synthetic route is proposed below. This

proposed synthesis involves a Suzuki coupling to form the biaryl linkage followed by N-

alkylation to introduce the trifluoroethyl group.

Proposed Synthetic Scheme
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BMS-351
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Caption: Proposed Suzuki coupling reaction for the synthesis of BMS-351.

Experimental Protocol (Proposed)
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Step 1: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

To a solution of 4-bromo-1H-benzo[d]imidazole in a suitable solvent such as N,N-

dimethylformamide (DMF), add a base, for instance, sodium hydride (NaH), portion-wise at 0

°C.

Stir the mixture at room temperature for 30 minutes.

Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture.

Allow the reaction to proceed at room temperature for several hours or until completion, as

monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(2,2,2-

trifluoroethyl)-1H-benzo[d]imidazole.

Step 2: Suzuki Coupling to Yield BMS-351

In a reaction vessel, combine 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, (4-

methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g.,

potassium carbonate).

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen)

for several hours.

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

Extract the product with an organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the resulting crude product by column chromatography on silica gel to yield BMS-351.

Mechanism of Action and Signaling Pathway
BMS-351 functions as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme

plays a pivotal role in the androgen biosynthesis pathway, catalyzing the conversion of 17α-

hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and

androstenedione, respectively. These products are precursors to testosterone and

dihydrotestosterone (DHT), which are potent androgens that can stimulate the growth of

prostate cancer cells. By selectively inhibiting the lyase activity, BMS-351 reduces the

production of these androgens.
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Caption: Androgen biosynthesis pathway and the inhibitory action of BMS-351.
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Biological Activity and Data
BMS-351 has demonstrated potent inhibition of human CYP17A1 lyase with high selectivity

over other cytochrome P450 enzymes.

Target IC₅₀ (nM) Assay Conditions Reference

Human CYP17A1 19

Inhibition of human

CYP17A1 expressed

in HEK293 cell

microsomes using

[³H]-pregnenolone as

a substrate.

[2]

Cynomolgus Monkey

CYP17A1
4

Inhibition of

cynomolgus monkey

CYP17A1 expressed

in HEK293 cell

microsomes using

[³H]-pregnenolone as

a substrate.

[2]

Experimental Protocol: In Vitro CYP17A1 Lyase
Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds

against CYP17A1 lyase using a radiolabeled substrate.[3]
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Experimental Workflow

Prepare reaction mixture:
- Recombinant human CYP17A1

- NADPH-cytochrome P450 reductase
- [³H]-17α-hydroxypregnenolone (substrate)

- Buffer

Add test compound (e.g., BMS-351)
at various concentrations

Incubate at 37°C

Stop the reaction

Extract steroids
(e.g., with ethyl acetate)

Separate substrate and product
(e.g., by TLC or HPLC)

Quantify radioactivity of the product
([³H]-DHEA)

Calculate IC₅₀ values

Click to download full resolution via product page

Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.
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Methodology
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing recombinant human CYP17A1, NADPH-cytochrome P450 reductase, and a

suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

Compound Addition: Add the test compound (BMS-351) at a range of concentrations.

Include a vehicle control (e.g., DMSO).

Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, [³H]-17α-

hydroxypregnenolone. Incubate the mixture at 37°C for a specified time.

Reaction Termination: Stop the reaction by adding a quenching solvent, such as a mixture of

methanol and acetic acid.

Extraction: Extract the steroids from the aqueous mixture using an organic solvent like ethyl

acetate.

Separation: Separate the substrate ([³H]-17α-hydroxypregnenolone) from the product ([³H]-

DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC).[3]

Quantification: Quantify the amount of radioactive product formed using liquid scintillation

counting.

Data Analysis: Calculate the percentage of inhibition at each compound concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
BMS-351 is a highly potent and selective inhibitor of CYP17A1 lyase with a promising

preclinical profile for the treatment of castration-resistant prostate cancer.[1] Its nonsteroidal

nature and high selectivity offer potential advantages over existing therapies. The information

provided in this guide serves as a valuable resource for researchers and drug development

professionals working on novel therapies for prostate cancer and other androgen-dependent

diseases. Further investigation into the detailed synthetic route and clinical evaluation of BMS-
351 is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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